molecular formula C7H4BrIN2 B12953289 2-Bromo-7-iodoimidazo[1,2-a]pyridine

2-Bromo-7-iodoimidazo[1,2-a]pyridine

Cat. No.: B12953289
M. Wt: 322.93 g/mol
InChI Key: LOBADBJGHJXBPI-UHFFFAOYSA-N
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Description

2-Bromo-7-iodoimidazo[1,2-a]pyridine is a high-value, bifunctional heterocyclic building block designed for advanced synthetic applications in medicinal chemistry and drug discovery. This compound features both bromo and iodo substituents on the privileged imidazo[1,2-a]pyridine scaffold, a structure of significant interest due to its widespread presence in commercially available drugs with diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties . The presence of two different halogens (bromine and iodine) on the aromatic system provides exceptional versatility for sequential, site-selective metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig animations . The carbon-iodine bond, having a lower bond dissociation energy, allows for selective functionalization at the C7 position under milder conditions, while the bromine at C2 can be used in a subsequent, orthogonal coupling step . This enables researchers to efficiently generate a diverse library of complex analogues from a single, common intermediate. The primary application of this reagent is as a key synthetic intermediate in the construction of potential pharmacologically active molecules, particularly in the development of kinase inhibitors and other anticancer agents . It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in a controlled laboratory setting. The typical purity, available packaging, and specific storage conditions for this lot can be found in the specifications table above.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

IUPAC Name

2-bromo-7-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4BrIN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H

InChI Key

LOBADBJGHJXBPI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1I)Br

Origin of Product

United States

Synthetic Strategies for 2 Bromo 7 Iodoimidazo 1,2 a Pyridine

Direct Annulation Approaches to Substituted Imidazo[1,2-a]pyridines

Direct annulation methods focus on constructing the bicyclic imidazo[1,2-a]pyridine (B132010) core from acyclic or monocyclic precursors in a single cyclization step. These strategies are atom-economical and can provide rapid access to the desired scaffold, provided that appropriately substituted starting materials are available.

Condensation Reactions Involving 2-Aminopyridines and α-Haloketones or Related Precursors

The most classical and widely employed method for synthesizing the imidazo[1,2-a]pyridine skeleton is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-haloketone. rsc.orgamazonaws.com This reaction, often referred to as the Tschitschibabin reaction, typically proceeds by initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the α-haloketone, followed by an intramolecular condensation involving the exocyclic amino group to form the five-membered imidazole (B134444) ring.

The reaction can be performed under various conditions, including catalyst- and solvent-free environments, often with good to excellent yields. amazonaws.com The scope of the reaction tolerates a wide array of functional groups on both the 2-aminopyridine and the α-haloketone.

Entry2-Aminopyridineα-HaloketoneConditionsYieldReference
12-Aminopyridineα-Bromoacetophenone60 °C, no catalyst/solvent, 20 min91% amazonaws.com
22-Amino-5-chloropyridineα-Bromoacetophenone60 °C, no catalyst/solvent, 20 min92% amazonaws.com
32-Amino-5-bromopyridineα-Bromoacetophenone60 °C, no catalyst/solvent, 25 min90% amazonaws.com
42-Aminopyridine4'-Methoxy-α-bromoacetophenone60 °C, no catalyst/solvent, 15 min95% amazonaws.com
52-Amino-4-methylpyridineα-Bromoacetophenone60 °C, no catalyst/solvent, 30 min88% amazonaws.com

Multi-Component Reactions (MCRs) for Imidazo[1,2-a]pyridine Core Formation

Multi-component reactions (MCRs) provide a powerful and efficient means of generating molecular complexity in a single step from three or more starting materials. nih.gov The Groebke–Blackburn–Bienaymé reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org Other variations of MCRs for this scaffold exist, often catalyzed by Lewis acids or other promoters. nih.govjst.go.jp

These one-pot procedures are highly convergent and atom-economical. For instance, an iodine-catalyzed three-component reaction of 2-aminopyridine, an aryl aldehyde, and tert-butyl isocyanide affords 3-aminoimidazo[1,2-a]pyridines in good yields. nih.gov Another approach involves the copper-catalyzed reaction of 2-aminopyridines, aldehydes, and terminal alkynes. organic-chemistry.org

Specific Considerations for Incorporating Bromine at C2 and Iodine at C7 During Initial Cyclization

To synthesize 2-Bromo-7-iodoimidazo[1,2-a]pyridine via a direct annulation strategy, specific halogenated precursors are required.

Incorporating Iodine at C7: The iodine atom at the C7 position of the final product must originate from the corresponding 4-substituted 2-aminopyridine precursor. Therefore, 2-amino-4-iodopyridine would be the necessary starting material. The viability of this approach is supported by literature where 2-amino-3-chloro-4-iodopyridine is successfully used to synthesize 8-chloro-7-iodoimidazo[1,2-a]pyridine (B2826803) derivatives. mdpi.com This demonstrates that the imidazo[1,2-a]pyridine core can be formed from heavily halogenated and potentially less reactive aminopyridine precursors.

Incorporating Bromine at C2: The bromine atom at the C2 position can be introduced by using an appropriately substituted α-haloketone. For instance, condensation with bromopyruvic acid or its esters, followed by decarboxylation, can yield a 2-bromo-substituted imidazo[1,2-a]pyridine. nih.gov The direct condensation of 2-aminopyridines with bromopyruvic acid has been shown to be efficient under continuous flow conditions to produce imidazo[1,2-a]pyridine-2-carboxylic acids, which could be precursors to 2-bromo analogues. nih.gov

Therefore, a theoretical direct synthesis would involve the condensation of 2-amino-4-iodopyridine with a reagent like ethyl bromopyruvate, followed by hydrolysis and bromodecarboxylation, or with another bromo-substituted α-keto precursor. The primary challenges for this approach include the commercial availability and stability of the required 2-amino-4-iodopyridine and the control of regioselectivity during the cyclization step.

Post-Synthetic Halogenation Methodologies

An alternative and often more practical approach involves the formation of an imidazo[1,2-a]pyridine core, which is subsequently functionalized with halogens at specific positions. This strategy relies on the inherent reactivity of the heterocyclic ring and the development of regioselective halogenation protocols.

Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines at Various Positions

The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is the most common site for C-H functionalization, including halogenation. nih.govrsc.orgresearchgate.net Achieving substitution at other positions, such as C2 or on the pyridine ring (C5, C6, C7, C8), often requires either blocking the C3 position or using directed metalation strategies. The electronic properties of existing substituents on the ring play a crucial role in directing subsequent functionalization.

The bromination of imidazo[1,2-a]pyridines has been extensively studied, with most methods reporting high regioselectivity for the C3 position. Various brominating agents and conditions have been developed to achieve this transformation efficiently. A facile, transition-metal-free method utilizes sodium bromite (B1237846) (NaBrO₂) in the presence of acetic acid to afford 3-bromoimidazo[1,2-a]pyridines in good yields. rsc.org Another approach employs carbon tetrabromide (CBr₄) as the bromine source, promoted by a base like sodium hydroxide. researchgate.net

EntrySubstrateBrominating AgentConditionsProductYieldReference
12-Phenylimidazo[1,2-a]pyridineNaBrO₂AcOH, DMF, 60 °C, 10 h3-Bromo-2-phenylimidazo[1,2-a]pyridine88% rsc.org
27-Methyl-2-phenylimidazo[1,2-a]pyridineNaBrO₂AcOH, DMF, 60 °C, 10 h3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine85% rsc.org
3Imidazo[1,2-a]pyridineNaBrO₂AcOH, DMF, 60 °C, 10 h3-Bromoimidazo[1,2-a]pyridine72% rsc.org

Direct C2-bromination via electrophilic substitution is not commonly observed unless the C3 position is already substituted. Therefore, to achieve the target 2-bromo-7-iodo substitution pattern via this route, one would likely need to start with a 7-iodoimidazo[1,2-a]pyridine (B3030450) intermediate and explore its bromination, or start with a 2-bromo intermediate for subsequent iodination.

Similar to bromination, the direct iodination of imidazo[1,2-a]pyridines overwhelmingly occurs at the C3 position. A novel metal-free and environmentally friendly method utilizes molecular iodine (I₂) with tert-butyl hydroperoxide (TBHP) as an oxidant, accelerated by ultrasound, to give C3-iodinated products. nih.govacs.org This protocol has a broad substrate scope and tolerates existing halogen substituents on the pyridine ring.

This tolerance is a key finding for the potential synthesis of the target compound. For example, the C3-iodination of 7-bromo-2-phenylimidazo[1,2-a]pyridine (B6146774) proceeds in high yield, demonstrating that the presence of a halogen on the pyridine ring does not inhibit further halogenation at the C3 position. nih.gov

EntrySubstrateIodinating SystemConditionsProductYieldReference
12-Phenylimidazo[1,2-a]pyridineI₂ / TBHPEtOH, Ultrasound3-Iodo-2-phenylimidazo[1,2-a]pyridine90% nih.gov
27-Chloro-2-phenylimidazo[1,2-a]pyridineI₂ / TBHPEtOH, Ultrasound7-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine80% nih.gov
37-Bromo-2-phenylimidazo[1,2-a]pyridineI₂ / TBHPEtOH, Ultrasound7-Bromo-3-iodo-2-phenylimidazo[1,2-a]pyridine86% nih.gov
47-Methyl-2-phenylimidazo[1,2-a]pyridineI₂ / TBHPEtOH, Ultrasound3-Iodo-7-methyl-2-phenylimidazo[1,2-a]pyridine90% nih.gov

Based on the available methodologies, a plausible multi-step, post-synthetic halogenation route to This compound would most logically begin with the synthesis of a 7-iodo-substituted imidazo[1,2-a]pyridine, likely via the direct annulation of 2-amino-4-iodopyridine. This intermediate would then be subjected to a bromination reaction. Controlling the regioselectivity of this second step to favor C2-bromination over the electronically preferred C3-bromination would be the critical challenge, potentially requiring a blocking group strategy at the C3 position.

Iodination Protocols for Imidazo[1,2-a]pyridines

The iodination of the imidazo[1,2-a]pyridine scaffold is a key transformation for accessing iodo-substituted derivatives. Research has primarily focused on the functionalization of the C3 position, which is the most nucleophilic and sterically accessible site for electrophilic substitution.

Several methods have been developed for the regioselective iodination of the C3 position. An electrochemical oxidative iodination has been reported, which uses sodium iodide (NaI) as both the iodine source and a supporting electrolyte under metal-free and oxidant-free conditions, affording 3-iodoimidazo[1,2-a]pyridines in high yields. tandfonline.com Another approach involves an ultrasound-assisted, metal-catalyst-free reaction using molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) as an oxidizing system in ethanol, which also yields the C3-iodinated product efficiently. nih.govacs.org These methods highlight the strong preference for substitution at the C3 position. nih.govacs.orgresearchgate.net

Direct iodination at the C7 position of an unsubstituted imidazo[1,2-a]pyridine ring is challenging due to the inherent electronic properties of the bicyclic system. Therefore, the most viable strategy to introduce an iodine atom at the C7 position is to begin the synthesis with a pre-functionalized pyridine ring. Specifically, using a 2-aminopyridine derivative that already contains an iodine atom at the corresponding position (e.g., 2-amino-4-iodopyridine) will result in the iodine being located at the C7 position of the final imidazo[1,2-a]pyridine product after cyclization.

MethodIodine SourceOxidant/CatalystPositionYieldRef
ElectrochemicalNaINone (Electrolysis)C3Up to 97% tandfonline.com
Ultrasound-AssistedI₂TBHPC3Up to 80% nih.gov
Precursor-basedN/A (2-amino-4-iodopyridine)Varies with cyclization methodC7VariesN/A

Challenges in Achieving Selective Di-halogenation (Bromine at C2, Iodine at C7)

The synthesis of this compound presents significant challenges primarily centered on achieving regioselectivity for two different halogens at two distinct and less reactive positions.

Inherent Regioselectivity : The imidazo[1,2-a]pyridine ring system has a strong electronic predisposition for electrophilic attack at the C3 position. nih.govrsc.orgresearchgate.net Most standard halogenation protocols will preferentially yield the 3-halo derivative, making substitution at other positions like C2 and C7 non-trivial.

Positional Control :

C7-Iodination : As discussed, direct C7-halogenation is synthetically difficult. The most practical route involves starting with a 4-substituted-2-aminopyridine, which dictates the substituent at the final C7 position.

C2-Bromination : The C2 position is part of the imidazole ring fragment, typically formed during the cyclization step. Introducing a bromine atom at C2 requires either a specific cyclization precursor (e.g., a dibromo-aldehyde derivative) or a post-cyclization bromination step that can selectively target the C2 position over the more reactive C3 position.

Cross-Reactivity : In a sequential synthesis, the reaction conditions required for one halogenation step must be compatible with the halogen already present on the ring. For instance, the conditions for introducing bromine at C2 must not cause the cleavage of the C-I bond at the C7 position, or vice-versa. The C-I bond is weaker and more susceptible to cleavage than C-Br or C-Cl bonds, adding another layer of complexity. acs.org

Achieving the desired 2-bromo-7-iodo substitution pattern requires a multi-step, sequential strategy that carefully builds the molecule, rather than a one-pot di-halogenation which would likely result in a mixture of isomers.

Potential Sequential Halogenation Strategies for this compound Synthesis

Given the challenges, a sequential approach is the most logical pathway to synthesize this compound. The most promising strategy involves constructing the halogenated pyridine ring first, followed by the formation of the imidazole ring with the desired C2-substituent.

Proposed Synthetic Pathway:

Step 1: Synthesis of 7-Iodoimidazo[1,2-a]pyridine Intermediate.

The synthesis would commence with 2-amino-4-iodopyridine as the starting material. This ensures the iodine atom is correctly positioned at the future C7 position of the heterocyclic core.

This precursor is then reacted with an appropriate α-haloketone or its equivalent in a condensation cyclization reaction (a variation of the Tschitschibabin reaction). To leave the C2 position unsubstituted for a later step, a reagent like 2-chloroacetaldehyde could be used. This would yield 7-iodoimidazo[1,2-a]pyridine .

Step 2: Selective Bromination at the C2 Position.

This step is the most synthetically demanding. With the highly reactive C3 position being unsubstituted, direct electrophilic bromination would lead to the undesired 3-bromo-7-iodoimidazo[1,2-a]pyridine .

Therefore, a potential strategy involves a "protect-brominate-deprotect" sequence. The C3 position could be temporarily blocked with a removable protecting group.

Alternatively, and more directly, specific reagents could favor C2-bromination, although such methods are less common. A more robust method would be to use a lithiation/bromination sequence. Directed ortho-metalation (DoM) strategies, while complex, could potentially be adapted to deprotonate the C2 position selectively, followed by quenching with an electrophilic bromine source like N-Bromosuccinimide (NBS).

An alternative, and potentially more efficient, sequential strategy would be to form the C2-bromo bond during the cyclization itself.

Alternative Pathway:

Step 1: Start with 2-amino-4-iodopyridine.

Step 2: Cyclization with a C2-Brominating Agent.

React 2-amino-4-iodopyridine with a reagent such as dibromoacetaldehyde or perform the reaction with an α-ketone in the presence of a brominating agent under conditions that favor the formation of the 2-bromo derivative directly. This one-pot cyclization-bromination would directly yield the target molecule, This compound , bypassing the challenge of post-cyclization selective bromination.

Green Chemistry Principles in the Synthesis of Dihalogenated Imidazo[1,2-a]pyridines

The synthesis of complex molecules like dihalogenated imidazo[1,2-a]pyridines is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. youtube.com

Implementation of Solvent-Free Conditions and Aqueous Media

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives like water, or by eliminating the solvent entirely.

Aqueous Media : The synthesis of the core imidazo[1,2-a]pyridine structure has been successfully demonstrated in water, which serves as a green solvent. organic-chemistry.org Ultrasound-assisted C-H functionalization for the synthesis of these heterocycles has also been achieved in water. organic-chemistry.org

Solvent-Free Conditions : Several protocols report the synthesis of imidazo[1,2-a]pyridines under neat (solvent-free) conditions. One highly efficient method involves the reaction of 2-aminopyridine with α-haloketones at 60°C in the absence of any solvent or catalyst, affording the product in excellent yields. scielo.br Solvent-free syntheses of related fused heterocycles have also been achieved, highlighting the broad applicability of this eco-friendly approach. researchgate.net

MethodConditionsAdvantageRef
Neat Reaction2-aminopyridine, α-haloketone, 60°CNo solvent, no catalyst, high yield scielo.br
UltrasoundKI/TBHP, waterUse of water as green solvent organic-chemistry.org
Fused HeterocyclesOne-pot process, solvent-freeEco-friendly, no solvent waste researchgate.net

Utilization of Catalyst-Free or Recyclable Catalytic Systems

Moving away from single-use, toxic, and expensive metal catalysts is another cornerstone of green synthetic chemistry.

Catalyst-Free Synthesis : As mentioned, the condensation of 2-aminopyridines and α-haloketones can proceed efficiently without any catalyst. scielo.br Furthermore, innovative catalyst-free methods for the C3-functionalization of the imidazo[1,2-a]pyridine core have been developed, offering an operationally simple and eco-friendly route to new derivatives. nih.gov

Recyclable Catalysts : When a catalyst is necessary, using one that can be recovered and reused is a green alternative. For the synthesis of related imidazo[1,2-a]pyridine derivatives, systems using a reusable graphene oxide carbocatalyst have been developed. acs.org Another example is the use of CsF-Celite, which can be recovered and reused for multiple reaction cycles in the synthesis of the core structure. tci-thaijo.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) is a key green technology that can dramatically enhance reaction efficiency. By using microwave irradiation instead of conventional heating, reactions can be completed in a fraction of the time, often with higher yields and purity.

A variety of syntheses for the imidazo[1,2-a]pyridine scaffold have been adapted to microwave conditions.

The synthesis of phenacyl bromide precursors and their subsequent cyclization to form imidazo[1,2-a]pyridines were achieved in 15 minutes and 60 seconds, respectively, using microwave irradiation, a significant improvement over thermal methods. sci-hub.se

Excellent yields of up to 90% have been reported for the synthesis of imidazo[1,2-a]pyridine derivatives in just 20 minutes under microwave conditions. oriprobe.com

The Groebke–Blackburn–Bienaymé multicomponent reaction (GBB-3CR) to form the heterocyclic core is also highly amenable to microwave heating, providing products in high yields with low catalyst loading in as little as 30 minutes. sciforum.netmdpi.combeilstein-journals.org

Furthermore, protocols for the halogenation of heterocycles have been developed using microwave irradiation in green solvents like ethanol, demonstrating the potential for applying this technology to the synthesis of halogenated targets. researchgate.net

ReactionConventional TimeMicrowave TimeYield ImprovementRef
Imidazo[1,2-a]pyridine SynthesisHours1-20 minutesOften significant sci-hub.se, oriprobe.com
GBB-3CRSeveral hours15-30 minutesHigh yields maintained sciforum.net, mdpi.com, beilstein-journals.org
HalogenationVariesShorter reaction timesGood to excellent yields researchgate.net

Ultrasound-Assisted Halogenation Techniques

The application of ultrasound irradiation in organic synthesis, a field known as sonochemistry, has emerged as a significant tool for green chemistry. nih.govacs.org This technique utilizes the energy from ultrasonic waves to induce chemical reactions, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. nih.gov In the context of synthesizing halogenated imidazo[1,2-a]pyridines, ultrasound-assisted methods offer a sustainable and efficient alternative for the functionalization of the heterocyclic core. nih.govacs.org

Research into the C-H functionalization of imidazo[1,2-a]pyridines has demonstrated the efficacy of ultrasound in promoting halogenation reactions. acs.org While direct synthesis of this compound using this specific technique is not extensively documented in the reviewed literature, the successful synthesis of closely related isomers highlights the potential of this approach.

A notable example is the ultrasound-assisted iodination of a brominated imidazo[1,2-a]pyridine derivative. Specifically, the synthesis of 7-bromo-3-iodo-2-phenylimidazo[1,2-a]pyridine has been reported with a high yield. acs.org This reaction demonstrates a sustainable, economic, and efficient method that benefits from good functional-group tolerance, high selectivity, and transition-metal-free conditions. acs.org

The procedure involved the reaction of the corresponding bromo-imidazo[1,2-a]pyridine precursor under ultrasonic irradiation. The findings from this research are detailed in the table below, showcasing the specific conditions and the successful outcome of the ultrasound-assisted halogenation.

Table 1: Ultrasound-Assisted Synthesis of a Bromo-Iodo-Imidazo[1,2-a]pyridine Derivative

ProductStarting MaterialReagentsSolventMethodYieldReference
7-Bromo-3-iodo-2-phenylimidazo[1,2-a]pyridine7-Bromo-2-phenylimidazo[1,2-a]pyridineI₂, TBHPDichloromethaneUltrasound Irradiation86% acs.org

Note: TBHP = tert-Butyl hydroperoxide. The data presented is for a structural isomer and serves to illustrate the applicability of the technique.

This successful synthesis underscores the utility of ultrasound-assisted techniques for the halogenation of the imidazo[1,2-a]pyridine scaffold. The mild conditions and high efficiency suggest that this methodology could be adapted for the specific synthesis of this compound.

Regioselective Functionalization and Reactivity of 2 Bromo 7 Iodoimidazo 1,2 a Pyridine

Differential Reactivity of C-Br and C-I Bonds within the 2-Bromo-7-iodoimidazo[1,2-a]pyridine Scaffold

The presence of two different halogen atoms on the imidazo[1,2-a]pyridine (B132010) ring system at positions C2 and C7 allows for selective chemical transformations. This differential reactivity is primarily governed by the intrinsic properties of the carbon-halogen bonds and the electronic nature of the heterocyclic system.

In the context of palladium-catalyzed cross-coupling reactions, the activation of the carbon-halogen bond via oxidative addition to a low-valent palladium complex is a critical step. The rate of this step is highly dependent on the nature of the halogen. Generally, the reactivity of halogens in such reactions follows the order I > Br > Cl > F. This trend is attributed to the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group. illinois.edu

For this compound, the carbon-iodine (C-I) bond is weaker and more easily cleaved than the carbon-bromine (C-Br) bond. Consequently, the C-I bond at the C7 position is expected to be significantly more reactive towards oxidative addition. This inherent difference in bond strength allows for the selective functionalization at the C7 position while leaving the C-Br bond at the C2 position intact, provided the reaction conditions are carefully controlled.

The electronic landscape of the imidazo[1,2-a]pyridine nucleus also plays a crucial role in modulating the reactivity of the attached halogens. The pyridine (B92270) ring is electron-deficient, which can influence the reactivity of substituents. The C7 position on the pyridine part of the fused system is susceptible to nucleophilic attack in some contexts, and the halogen at this position exhibits reactivity typical of aryl halides.

Conversely, the imidazole (B134444) portion of the scaffold has different electronic properties. The reactivity at the C2 position can be influenced by the nitrogen atoms in the ring system. In related imidazo[1,2-a]pyridine systems, the C2 position is known to be susceptible to functionalization. organic-chemistry.orgnih.gov The interplay of these electronic factors can be exploited to achieve regioselective reactions. For instance, the choice of palladium catalyst, ligands, and reaction conditions can be tuned to favor the reaction at either the more reactive C-I bond or, under more forcing conditions, the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, in particular, has been widely employed for the arylation of heterocyclic compounds.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organohalide, is a robust method for creating biaryl linkages. libretexts.org In the case of this compound, this reaction can be directed to either the C7 or C2 position.

Leveraging the higher reactivity of the C-I bond, selective arylation at the C7 position of this compound can be readily achieved. By employing mild reaction conditions, such as using a suitable palladium catalyst and base, the Suzuki-Miyaura coupling can proceed exclusively at the C7 position, affording 2-bromo-7-aryl-imidazo[1,2-a]pyridine derivatives. This selectivity is a direct consequence of the lower bond dissociation energy of the C-I bond compared to the C-Br bond. illinois.edu

While direct examples for this compound are not detailed in the provided search results, analogous systems such as 3-bromo-2-iodoimidazo[1,2-a]pyridine demonstrate this principle, where selective phosphination occurs at the iodo-substituted position. nih.gov This strongly suggests a similar reactivity pattern for the target molecule.

To achieve arylation at the C2 position, a two-step sequential strategy is typically employed, as discussed in the following section. Direct selective arylation at C2 in the presence of the more reactive C-I bond would be challenging and likely result in a mixture of products.

Table 1: Hypothetical Selective Suzuki-Miyaura Coupling at C7 This table is based on general principles of Suzuki-Miyaura reactions on dihalogenated heterocycles.

EntryArylboronic AcidCatalystBaseSolventProduct (at C7)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-Bromo-7-phenylimidazo[1,2-a]pyridine
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane2-Bromo-7-(4-methoxyphenyl)imidazo[1,2-a]pyridine
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄THF2-Bromo-7-(thiophen-3-yl)imidazo[1,2-a]pyridine

Suzuki-Miyaura Reactions for C-C Bond Formation

Sequential Coupling Strategies

A powerful application of the differential reactivity of the C-I and C-Br bonds in this compound is the ability to perform sequential cross-coupling reactions. This approach allows for the introduction of two different aryl groups at the C7 and C2 positions in a controlled manner.

The first Suzuki-Miyaura coupling is performed under conditions that selectively target the C7-I bond. After purification of the resulting 2-bromo-7-aryl-imidazo[1,2-a]pyridine intermediate, a second Suzuki-Miyaura coupling can be carried out, often under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system), to react the less reactive C2-Br bond. This stepwise functionalization provides a route to a diverse array of 2,7-disubstituted imidazo[1,2-a]pyridines.

Studies on related dihalogenated imidazo[1,2-a]pyridines, such as 3-bromo-2-iodoimidazo[1,2-a]pyridine, have demonstrated the feasibility of such sequential coupling strategies, where an initial Suzuki coupling is followed by a phosphination reaction. nih.gov

Table 2: Hypothetical Sequential Suzuki-Miyaura Coupling This table illustrates a potential two-step reaction sequence.

StepStarting MaterialReagentCatalystProduct
1This compoundArylboronic Acid APd(PPh₃)₄2-Bromo-7-(Aryl-A)imidazo[1,2-a]pyridine
22-Bromo-7-(Aryl-A)imidazo[1,2-a]pyridineArylboronic Acid BPd(dppf)Cl₂2-(Aryl-B)-7-(Aryl-A)imidazo[1,2-a]pyridine

Sonogashira Coupling for Alkynylation

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming carbon-carbon bonds. scilit.com In the case of this compound, the inherent higher reactivity of the C-I bond compared to the C-Br bond allows for regioselective alkynylation at the C7 position. By carefully controlling the reaction conditions, it is possible to achieve monosubstitution at the C7 position, leaving the C2-bromo position intact for subsequent transformations.

Studies on related dihalogenated heterocyclic systems, such as 2,3-dihalogenoimidazo[1,2-a]pyridines, have demonstrated that Sonogashira couplings can be performed with high regioselectivity. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) co-catalyst like CuI, in the presence of a base, often an amine like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). nih.gov The greater propensity for oxidative addition of the palladium catalyst to the C-I bond dictates the site of the initial coupling. organic-chemistry.org This selectivity allows for the synthesis of 7-alkynyl-2-bromoimidazo[1,2-a]pyridines, which are valuable intermediates for further diversification.

Table 1: Representative Conditions for Regioselective Sonogashira Coupling at C7

Catalyst SystemAlkyneBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄, CuIPhenylacetyleneTEATHF/DMFRoom Temp to 65Good to Excellent
PdCl₂(PPh₃)₂, CuITrimethylsilylacetyleneDIPADMF65-80Good
Pd₂(dba)₃, XPhos1-HeptyneCs₂CO₃Dioxane80-100Moderate to Good

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. clockss.org This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. For this compound, the difference in reactivity between the iodo and bromo substituents allows for selective amination. The C7-iodo position is the preferred site for the initial C-N bond formation under milder conditions. researchgate.net

The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.gov The choice of ligand is crucial and can influence the efficiency and selectivity of the reaction. Bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups are often employed. clockss.org By performing the reaction at lower temperatures, the selective amination at C7 can be achieved, yielding 7-amino-2-bromoimidazo[1,2-a]pyridine derivatives. Subsequent amination at the C2-bromo position would require more forcing conditions, such as higher temperatures. This stepwise approach enables the synthesis of differentially substituted diaminopyridine analogues. researchgate.net

Table 2: Predicted Conditions for Regioselective Buchwald-Hartwig Amination

PositionCatalyst SystemAmineBaseSolventTemperature (°C)
C7 (Iodo)Pd₂(dba)₃, XPhosAnilineNaOtBuToluene80-100
C7 (Iodo)Pd(OAc)₂, RuPhosMorpholineK₃PO₄Dioxane80-110
C2 (Bromo)Pd₂(dba)₃, BrettPhosPiperidineLiHMDSTHF100-120

Heck and Negishi Coupling Reactions on Halogenated Imidazo[1,2-a]pyridines

The Heck and Negishi cross-coupling reactions are fundamental C-C bond-forming transformations in organic synthesis. The Heck reaction couples aryl or vinyl halides with alkenes, organic-chemistry.orglibretexts.org while the Negishi reaction involves the coupling of organozinc reagents with organic halides. wikipedia.orgorganic-chemistry.orgorgsyn.org

For the this compound substrate, the site of reaction for both Heck and Negishi couplings is dictated by the superior reactivity of the C-I bond over the C-Br bond. Oxidative addition of the palladium(0) catalyst occurs preferentially at the C7 position. This allows for the regioselective introduction of vinyl groups (Heck reaction) or alkyl/aryl groups (Negishi reaction) at this position, while preserving the C2-bromo substituent for further chemical elaboration.

In a typical Heck reaction, a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ is used with a phosphine ligand and a base to yield the trans-alkene product. organic-chemistry.org The Negishi coupling offers the advantage of using a wide range of organozinc reagents, which are generally more reactive than organoboron (Suzuki) or organotin (Stille) reagents, and can be performed under mild conditions. organic-chemistry.org The use of these reactions on the this compound scaffold provides a pathway to complex molecules through sequential, site-selective C-C bond formations. nih.gov

Table 3: General Conditions for Regioselective Heck Reaction at C7

CatalystLigandAlkeneBaseSolventTemperature (°C)
Pd(OAc)₂P(o-tolyl)₃StyreneEt₃NDMF100
Pd(PPh₃)₄Nonen-Butyl acrylateK₂CO₃Acetonitrile80-100

Copper-Catalyzed Cross-Coupling and Other Functionalization Reactions

C-N Bond Formation (e.g., Amination)

While palladium-catalyzed methods are prevalent, copper-catalyzed reactions offer a more economical alternative for C-N bond formation. The Ullmann condensation, a classical copper-catalyzed reaction, can be used to couple aryl halides with amines, alcohols, and thiols. Modern variations of this reaction often use ligands to facilitate the coupling under milder conditions. For this compound, copper-catalyzed amination is expected to proceed selectively at the more reactive C7-iodo position.

These reactions typically employ a Cu(I) source, such as CuI, often in the presence of a ligand like a diamine or an amino acid, and a base. nih.govrsc.org The conditions are generally harsher than those for palladium-catalyzed reactions, but they provide a valuable alternative, especially for large-scale synthesis. The selective functionalization at C7 would yield 7-amino-2-bromoimidazo[1,2-a]pyridine derivatives, which can be further modified at the C2 position.

Cyanation Reactions

The introduction of a cyano group onto the imidazo[1,2-a]pyridine scaffold can be achieved through the substitution of the halogen atoms. The Rosenmund-von Braun reaction, which uses copper(I) cyanide, is a classic method for the cyanation of aryl halides. google.com Given the reactivity difference, the C7-iodo group of this compound would be expected to undergo cyanation preferentially over the C2-bromo group. This allows for the synthesis of 2-bromo-7-cyanoimidazo[1,2-a]pyridine.

Alternatively, palladium-catalyzed cyanation methods using sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) can also be employed, often under milder conditions. organic-chemistry.org Furthermore, direct C-H cyanation of the imidazo[1,2-a]pyridine core, typically at the C3 position, has been developed using various reagents, including copper-mediated systems where an initial iodination is followed by cyanation. researchgate.netrsc.org

Potential for C-H Functionalization at Other Positions of the Dihalogenated Scaffold

Beyond the functionalization of the C-X bonds, the imidazo[1,2-a]pyridine nucleus is amenable to direct C-H functionalization. The electronic properties of the heterocyclic system render the C3 position particularly susceptible to electrophilic attack and radical functionalization. nih.govmdpi.comnih.gov A variety of C-H functionalization reactions, including arylation, alkylation, and acylation, have been reported to occur with high regioselectivity at the C3 position. rsc.org Therefore, even with the presence of two halogen atoms, the C3 position of this compound remains a likely site for further derivatization.

Another potential reaction pathway for dihalogenated heterocycles is the "halogen dance," a base-catalyzed intramolecular rearrangement of halogen atoms. clockss.orgresearchgate.net Under certain basic conditions, typically involving strong bases like lithium diisopropylamide (LDA), it is conceivable that one of the halogen atoms could migrate to an adjacent deprotonated carbon. This could lead to isomeric dihaloimidazo[1,2-a]pyridines, opening up alternative avenues for functionalization. However, C-H functionalization at C3 is generally a more commonly observed pathway. nih.gov

Regiocontrol Strategies in Multilateral Functionalization of this compound

The presence of two distinct halogen atoms at the C2 and C7 positions of the imidazo[1,2-a]pyridine core, a bromine and an iodine atom respectively, presents a valuable opportunity for selective and sequential functionalization. The successful derivatization of this scaffold hinges on the ability to control the regioselectivity of cross-coupling reactions, enabling the introduction of different substituents at each position. This section explores the strategies employed to achieve this regiocontrol.

Exploiting Inherent Reactivity Differences Between C-Br and C-I Bonds

The differential reactivity of carbon-halogen bonds is a cornerstone of regioselective cross-coupling chemistry. In the context of palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore more susceptible to oxidative addition to the palladium(0) catalyst.

This inherent difference in reactivity can be exploited to achieve selective functionalization of this compound. Under carefully controlled reaction conditions, it is possible to selectively activate the C-I bond at the C7 position while leaving the C-Br bond at the C2 position intact. For instance, in Sonogashira couplings, performing the reaction at room temperature often allows for the selective coupling at the aryl iodide position. mdpi.com This chemoselectivity provides a straightforward method for the initial functionalization at the C7 position. Subsequent modification of the reaction conditions, such as increasing the temperature or employing a more active catalyst system, can then facilitate the coupling at the less reactive C-Br bond at the C2 position.

Optimization of Catalytic Systems, Ligands, and Reaction Conditions for Selective Functionalization

Beyond the intrinsic reactivity differences, fine-tuning of the catalytic system and reaction parameters is crucial for achieving high regioselectivity. The choice of palladium catalyst, ligands, base, and solvent all play a significant role in modulating the reactivity of the C-Br and C-I bonds.

Research on analogous dihalogenated imidazo[1,2-a]pyridine systems, such as 7-chloro-8-iodoimidazo[1,2-a]pyridines, has demonstrated that the substitution of the iodine atom can be achieved with total regioselectivity. nih.govnih.gov The subsequent, more challenging substitution of the less reactive halogen requires optimization of the reaction conditions. For example, in Suzuki-Miyaura cross-coupling reactions, different conditions are often required for the second coupling step compared to the first.

The following table, based on findings from related dihaloimidazo[1,2-a]pyridine systems, illustrates how reaction conditions can be tailored for selective functionalization.

Reaction TypeTarget PositionCatalystLigandBaseSolventTemperature (°C)Notes
Suzuki-MiyauraC7 (Iodo)Pd(PPh₃)₄Triphenylphosphine (B44618)Na₂CO₃DME/H₂O120 (Microwave)Initial selective coupling at the more reactive C-I bond. nih.gov
Suzuki-MiyauraC2 (Bromo)Pd(PPh₃)₄TriphenylphosphineK₂CO₃DME/H₂O120 (Microwave)Second coupling step, often requiring a stronger base or higher catalyst loading. nih.gov
SonogashiraC7 (Iodo)PdCl₂(PPh₃)₂/CuITriphenylphosphineEt₃NTHFRoom TempMild conditions favor selective reaction at the C-I bond. mdpi.com
Buchwald-HartwigC7 (Iodo)Pd₂(dba)₃XantphosCs₂CO₃Toluene110Bulky phosphine ligands can influence selectivity.

The choice of ligand is particularly critical. For instance, in the Sonogashira coupling of diiodopurines, monodentate ligands like triphenylphosphine favored coupling at one position, while bidentate or electron-rich monodentate phosphine ligands switched the preferred site of reaction. rsc.org This principle of catalyst-controlled regioselectivity is directly applicable to the this compound system.

One-Pot Double-Coupling Approaches for Sequential Derivatization

Building upon the principles of regioselective functionalization, one-pot, double-coupling strategies offer an efficient and atom-economical approach to the synthesis of diversely substituted 2,7-di-functionalized imidazo[1,2-a]pyridines. These methods avoid the need for isolation and purification of the mono-functionalized intermediate, thereby streamlining the synthetic process.

A typical one-pot sequential coupling would involve two distinct catalytic cycles. The first step would be a selective cross-coupling at the more reactive C7-I bond under a first set of optimized conditions. Upon completion of this initial reaction, a second set of reagents and potentially a different catalyst or ligand are introduced into the same reaction vessel to facilitate the coupling at the C2-Br bond.

Studies on related dihalo-heterocyclic systems have successfully demonstrated the feasibility of such one-pot tandem reactions. For example, one-pot Suzuki/Suzuki, cyanation/Sonogashira, and cyanation/Buchwald reactions have been developed for dihalogenated imidazo[1,2-a]pyridines. nih.gov A one-pot tandem Sonogashira/Suzuki-Miyaura coupling has also been developed, highlighting the utility of using a single palladium catalyst for both coupling steps. nii.ac.jp

A hypothetical, yet plausible, one-pot synthesis of a 2,7-disubstituted imidazo[1,2-a]pyridine could proceed as follows:

StepReactionReagentsCatalyst SystemConditionsOutcome
1Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃N, THF, Room TemperatureSelective formation of a C-C triple bond at the C7 position.
2Suzuki-Miyaura CouplingArylboronic acidAdditional Pd(PPh₃)₄ and K₂CO₃DME/H₂O, 120°C (Microwave)Coupling at the C2 position to yield the 2,7-disubstituted product.

The success of these one-pot procedures relies heavily on the careful selection of catalysts, ligands, and reaction conditions to ensure that the two coupling reactions proceed sequentially and with high fidelity, without significant formation of homocoupled or other undesired byproducts.

Mechanistic Aspects of Halogenation and Cross Coupling on the Imidazo 1,2 a Pyridine System

Proposed Mechanisms for Imidazo[1,2-a]pyridine (B132010) Functionalization

The introduction of substituents onto the imidazo[1,2-a]pyridine core can be achieved through various pathways, with electrophilic and radical mechanisms being particularly prominent for C-H functionalization.

The imidazo[1,2-a]pyridine ring is an electron-rich heterocyclic system. Computational and experimental studies have shown that the C3 position is the most electron-rich and, therefore, the most nucleophilic site, making it highly susceptible to electrophilic substitution. wikipedia.orgbohrium.comnih.gov Consequently, direct halogenation with electrophilic halogenating agents typically occurs with high regioselectivity at this position.

The general mechanism for electrophilic halogenation involves the attack of the C3 carbon on an electrophilic halogen species (X⁺). This can be molecular halogen (e.g., I₂, Br₂) often activated by a Lewis or Brønsted acid, or reagents like N-halosuccinimides (NXS). For instance, iodination using molecular iodine is often facilitated by an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), which enhances the electrophilicity of the iodine. youtube.com The reaction proceeds through a positively charged intermediate, known as a Wheland intermediate or sigma complex, which then loses a proton to restore aromaticity and yield the 3-halo-imidazo[1,2-a]pyridine product. bohrium.comyoutube.com

A proposed mechanism for the iodination of an imidazo[1,2-a]pyridine is as follows:

Activation of the halogenating agent (e.g., I₂) by an oxidant to generate a more potent electrophile. youtube.com

Nucleophilic attack from the electron-rich C3 position of the imidazo[1,2-a]pyridine onto the electrophilic halogen.

Formation of a cationic sigma complex intermediate.

Deprotonation by a base present in the reaction mixture to restore the aromatic system and yield the 3-iodo-imidazo[1,2-a]pyridine. youtube.com

PositionRelative Electron DensitySusceptibility to Electrophilic Attack
C3HighVery High
C5ModerateModerate (can be favored by directing groups)
C7LowLow
C2LowLow (unless activated)

Radical-mediated reactions provide an alternative and powerful strategy for the C-H functionalization of imidazo[1,2-a]pyridines, again with a strong preference for the C3 position. nih.gov These reactions are often initiated by visible light photocatalysis or chemical oxidants. libretexts.org The general mechanism involves the generation of a radical species, which then adds to the imidazo[1,2-a]pyridine core. nih.govlibretexts.org

A plausible radical pathway can be described in three main steps:

Radical Generation: A radical precursor (e.g., a trifluoromethyl or sulfenyl source) is converted into a reactive radical (R•) under the reaction conditions (e.g., light, heat, or with a redox initiator).

Radical Addition: The generated radical R• attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. This addition forms a resonance-stabilized radical intermediate. libretexts.org

Oxidation and Deprotonation: The radical intermediate is then oxidized to a carbocation by an oxidant in the reaction mixture. Subsequent loss of a proton (deprotonation) from the C3 position re-aromatizes the ring system, yielding the C3-functionalized product. libretexts.org

These radical pathways have been successfully employed for various transformations, including trifluoromethylation, alkylation, and sulfenylation of the imidazo[1,2-a]pyridine scaffold. libretexts.org

Catalytic Cycles in Transition-Metal-Mediated Cross-Coupling Reactions Involving C-Br and C-I Bonds

For a substrate like 2-bromo-7-iodoimidazo[1,2-a]pyridine, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, are essential for further molecular diversification. The presence of two different halogen atoms on the ring allows for selective or sequential functionalization. The general catalytic cycle for these reactions, most commonly employing a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgnih.gov

StepDescriptionChange in Pd Oxidation State
Oxidative AdditionThe aryl halide (Ar-X) adds to the Pd(0) catalyst, breaking the C-X bond and forming a new Ar-Pd(II)-X complex.0 → +2
TransmetalationAn organometallic reagent (R-M) transfers its organic group (R) to the palladium complex, displacing the halide (X).No Change (+2)
Reductive EliminationThe two organic groups (Ar and R) on the palladium complex couple and are eliminated as the final product (Ar-R), regenerating the Pd(0) catalyst.+2 → 0

Oxidative addition is typically the first and often rate-determining step in the catalytic cycle. nih.gov It involves the insertion of the low-valent palladium(0) catalyst into the carbon-halogen bond of the substrate. In this compound, the two carbon-halogen bonds exhibit different reactivities. The rate of oxidative addition is generally inversely proportional to the bond dissociation energy of the carbon-halogen bond (C-X). The C-I bond is significantly weaker than the C-Br bond. youtube.com

This difference in bond strength means that oxidative addition occurs preferentially at the C-I bond under appropriate conditions. youtube.comacs.org This inherent reactivity difference allows for the selective functionalization of the C7 position while leaving the C-Br bond at the C2 position intact for subsequent transformations.

BondAverage Bond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
C-I~228Highest
C-Br~285Intermediate
C-Cl~340Low
C-F~450Very Low

Following the initial oxidative addition, the resulting organopalladium(II) intermediate undergoes transmetalation . youtube.comlibretexts.org In this step, an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic fragment to the palladium center, displacing the halide ion to form a diorganopalladium(II) complex. This step often requires the presence of a base (in Suzuki coupling) to activate the organoboron reagent. nih.govnih.gov

The final step of the cycle is reductive elimination . youtube.commdpi.com The two organic groups attached to the palladium(II) center are coupled together and expelled from the metal's coordination sphere, forming the new carbon-carbon bond in the final product. This process reduces the palladium from the +2 oxidation state back to its catalytically active 0 state, allowing it to re-enter the catalytic cycle. wikipedia.orgnih.gov

While the intrinsic reactivity favors C-I bond activation, the selectivity and efficiency of cross-coupling reactions can be precisely controlled and even reversed through the careful selection of ligands and additives. rsc.orgreddit.com Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), coordinate to the palladium center and are critical for stabilizing the catalyst and modulating its reactivity. nih.govnih.govresearchgate.net

Steric and Electronic Effects: Bulky, electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step for even less reactive bonds like C-Br. researchgate.netnih.gov By choosing a ligand with specific steric and electronic properties, it is possible to tune the catalyst to favor reaction at one site over another, sometimes overriding the intrinsic bond energy differences. rsc.orgresearchgate.netnih.gov For example, a particularly bulky ligand might sterically block approach to one halogenated site, favoring reaction at the other.

Selectivity Switching: There are documented cases where the choice of ligand can switch the site-selectivity in the cross-coupling of dihaloarenes. rsc.orgnih.gov While C-I coupling is generally favored, a catalyst system designed with specific phosphine (B1218219) ligands might promote selective C-Br coupling. This control is a powerful tool for synthetic chemists, enabling the synthesis of different isomers from the same starting material.

Additives: Additives, most commonly bases (e.g., K₂CO₃, Cs₂CO₃) or salts, play a crucial role, particularly in the transmetalation step of reactions like the Suzuki-Miyaura coupling. The choice of base can significantly impact the reaction rate and yield by influencing the formation of the active nucleophilic species.

By manipulating these components—catalyst, ligand, base, and solvent—chemists can develop highly selective protocols for the sequential functionalization of dihalo-imidazo[1,2-a]pyridines, building complex molecular architectures with precision.

Influence of Substrate Structure on Reaction Mechanism

The mechanism, rate, and outcome of chemical reactions on the imidazo[1,2-a]pyridine core are profoundly influenced by the nature and position of its substituents. These substituents can alter the electron density distribution across the heterocyclic system and introduce steric barriers, thereby controlling the regioselectivity and kinetics of subsequent transformations.

In the specific case of This compound , the two different halogen atoms at distinct positions on the scaffold create a substrate primed for selective functionalization. The bromine atom is located at the C2 position on the electron-rich imidazole (B134444) moiety, while the larger iodine atom is at the C7 position on the electron-deficient pyridine (B92270) ring. This substitution pattern dictates a predictable and highly controlled reaction pathway in metal-catalyzed cross-coupling reactions.

Regioselectivity in Cross-Coupling Reactions

The primary factor governing the regioselectivity of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) on di-halogenated substrates is the difference in bond dissociation energy of the carbon-halogen (C-X) bonds. The established order of reactivity for these bonds is C–I > C–Br > C–Cl. libretexts.org

Consequently, the C7-I bond in this compound is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C2-Br bond. This intrinsic difference in reactivity allows for highly selective, stepwise functionalization. The first cross-coupling reaction will almost exclusively occur at the C7 position, leaving the C2-bromo group intact for a subsequent, different coupling reaction under potentially more forcing conditions. This "orthogonal" reactivity is a powerful tool in molecular synthesis.

Table 1: Predicted Regioselectivity in a Stepwise Suzuki-Miyaura Cross-Coupling Reaction

Coupling StepPositionHalogenCoupling PartnerCatalyst SystemPredicted Yield of Monosubstituted Product
First CouplingC7IodineArylboronic AcidPd(PPh₃)₄, Na₂CO₃>95% (at C7)
Second CouplingC2BromineArylboronic AcidPd(dppf)Cl₂, K₃PO₄>90% (at C2 of C7-arylated intermediate)

This table presents predicted outcomes based on established principles of C-X bond reactivity in palladium-catalyzed reactions.

Electronic and Steric Effects

Beyond the dominant effect of C-X bond strength, the electronic and steric properties of the bromo and iodo substituents further modulate the reaction kinetics and mechanism.

Electronic Effects: Halogens exert a dual electronic influence: they are electron-withdrawing via the inductive effect (-I) and electron-donating through the resonance effect (+M). For bromine and iodine, the inductive effect typically outweighs the resonance effect.

The iodo group at C7 resides on the already electron-poor pyridine ring. Its strong inductive withdrawal further decreases the electron density of the pyridine moiety, enhancing the electrophilic character of the C7 carbon. This polarization facilitates the oxidative addition step and subsequent reductive elimination in the catalytic cycle.

The bromo group at C2 is situated on the electron-rich imidazole ring. Its inductive effect moderates the high electron density of this part of the scaffold, slightly deactivating the adjacent C3 position towards electrophilic attack compared to a non-halogenated analogue. nih.gov However, it renders the C2 carbon an excellent electrophilic center for oxidative addition in its own right.

Steric Effects: The steric bulk of the halogen substituents can influence the rate of reaction by impeding the approach of the (often large) catalyst complex to the reaction site. The atomic radius increases down the halogen group, making iodine significantly larger than bromine.

The iodo group at C7 presents considerable steric hindrance. This could potentially slow the kinetics of the reaction. However, in practice, the high reactivity of the C-I bond is the dominant factor, and coupling reactions at this position proceed efficiently.

The bromo group at C2 is less bulky than iodine but still imposes more steric hindrance than a hydrogen atom. This can influence the rotational geometry of coupling partners and affect the stability of the transition state during the oxidative addition step. While some studies on related systems suggest that steric effects at the periphery of the imidazo[1,2-a]pyridine core are not always prohibitive, they remain a key consideration in catalyst and ligand selection. nih.gov

Table 2: Summary of Substituent Effects in this compound

SubstituentPositionDominant Electronic EffectImpact on RingSteric Profile
Iodo C7 (Pyridine)Inductive Withdrawal (-I)Decreases electron density, enhances C7 electrophilicityHigh
Bromo C2 (Imidazole)Inductive Withdrawal (-I)Decreases electron density, enhances C2 electrophilicityModerate

Advanced Spectroscopic and Spectrometric Characterization of Dihalogenated Imidazo 1,2 a Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

To confidently elucidate the structure of 2-bromo-7-iodoimidazo[1,2-a]pyridine, a complete suite of NMR experiments would be required.

¹H NMR Analysis for Proton Environment and Coupling Patterns

A ¹H NMR spectrum would be essential to identify the chemical shifts and coupling patterns of the protons on the imidazo[1,2-a]pyridine (B132010) core. The substitution at the C2 and C7 positions would leave four protons on the bicyclic system. Their specific chemical shifts (δ) and coupling constants (J) would be influenced by the electronic effects of the bromine and iodine atoms. However, no experimental ¹H NMR data for this specific compound has been found in the searched literature.

¹³C NMR Analysis for Carbon Backbone and Substituent Effects

The ¹³C NMR spectrum would reveal the chemical shifts of the seven carbon atoms in the imidazo[1,2-a]pyridine ring system. The carbons directly bonded to the bromine (C2) and iodine (C7) atoms would exhibit shifts characteristic of halogenated carbons. The positions of the other carbon signals would provide further confirmation of the substitution pattern. No experimentally determined ¹³C NMR data for this compound is currently available.

Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Definitive Structural Assignments and Regiochemical Confirmation

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the regiochemistry of the substituents.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) would identify which protons are directly attached to which carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons.

Without experimental data, a detailed analysis using these techniques cannot be performed.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₇H₄BrIN₂). This would serve as definitive proof of the compound's identity. Predicted mass data is available in some databases, but experimental data is required for rigorous scientific validation.

Analysis of Isotopic Patterns for Bromine and Iodine

A key feature in the mass spectrum of this compound would be its distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Iodine is monoisotopic (¹²⁷I). The presence of one bromine atom would result in a characteristic pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and its fragments containing bromine. This pattern would be a clear indicator of the presence of a single bromine atom in the molecule. A detailed analysis of this pattern is not possible without the actual mass spectrum.

Table of Compounds Mentioned

Compound Name
This compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint" characterized by absorption bands corresponding to specific vibrational modes of the molecule's bonds.

For this compound, the IR spectrum is expected to be dominated by vibrations associated with the fused heterocyclic ring system. The aromatic C-H stretching vibrations are anticipated to appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the imidazo[1,2-a]pyridine core typically give rise to a series of complex bands in the 1400-1650 cm⁻¹ range. These bands are characteristic of the aromatic nature of the bicyclic system.

The presence of the carbon-halogen bonds will also be reflected in the spectrum. The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹, while the C-I stretch will appear at an even lower frequency, generally below 500 cm⁻¹. These absorptions can sometimes be challenging to assign definitively without comparative analysis or computational support.

A general procedure for synthesizing imidazo[1,2-a]pyridine derivatives involves the reaction between 2-aminopyridines and α-haloketones. researchgate.netasianpubs.org The characterization of these products consistently involves IR spectroscopy to confirm the formation of the heterocyclic ring and the presence of various substituents. ed.govresearchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3000 - 3100 Medium to Weak Aromatic C-H Stretch
1650 - 1400 Strong to Medium C=C and C=N Aromatic Ring Stretching
1400 - 1000 Medium In-plane C-H Bending
900 - 650 Strong to Medium Out-of-plane C-H Bending
600 - 500 Medium to Weak C-Br Stretch

X-ray Crystallography for Definitive Structural Determination and Confirmation of Halogen Positions

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other brominated imidazo[1,2-a]pyridine derivatives, provides valuable insights into the expected molecular geometry. researchgate.net The imidazo[1,2-a]pyridine core is known to be an essentially planar system. The C-Br and C-I bond lengths would be expected to fall within the typical ranges for such bonds to an aromatic ring.

The crystal packing of such molecules is often stabilized by a network of intermolecular interactions, including halogen bonding, π-π stacking, and C-H···N or C-H···X (where X is a halogen) hydrogen bonds. The presence of both bromine and iodine atoms offers the potential for significant halogen bonding interactions, which can influence the supramolecular architecture of the crystal lattice.

For instance, studies on other halogenated heterocyclic systems have detailed the importance of these non-covalent interactions in dictating the final crystal structure. researchgate.net The determination of the crystal structure would definitively confirm the positions of the bromine atom at the 2-position and the iodine atom at the 7-position of the imidazo[1,2-a]pyridine ring system.

Table 2: Predicted Crystallographic Parameters for this compound (based on related structures)

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
C-Br Bond Length (Å) ~1.85 - 1.95
C-I Bond Length (Å) ~2.05 - 2.15
Planarity of Imidazo[1,2-a]pyridine Core High (low dihedral angles)

Computational Chemistry and Theoretical Investigations of 2 Bromo 7 Iodoimidazo 1,2 a Pyridine Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)

The electronic landscape of a molecule is fundamental to its reactivity. DFT calculations are employed to determine key electronic descriptors for 2-bromo-7-iodoimidazo[1,2-a]pyridine. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the electron-withdrawing nature of both bromine and iodine atoms is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted imidazo[1,2-a]pyridine (B132010) core. DFT calculations can precisely quantify these energies and map the spatial distribution of the frontier orbitals. The charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is essential for predicting sites of interaction. In this molecule, the nitrogen atoms are expected to be regions of negative potential, while the areas around the C-Br and C-I bonds will be influenced by the electron-withdrawing and polarizable nature of the halogens.

Interactive Table: Representative Frontier Orbital Energies for Imidazo[1,2-a]pyridine Derivatives (Illustrative Data)
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Imidazo[1,2-a]pyridinyl-chalcone 1-6.078-2.2653.813
Imidazo[1,2-a]pyridinyl-chalcone 2-6.125-2.3223.802
Imidazo[1,2-a]pyridinyl-chalcone 3-5.334-1.8923.442
Imidazo[1,2-a]pyridinyl-chalcone 4-6.201-2.5253.678

Note: This data is for related chalcone derivatives and serves to illustrate typical values obtained from DFT calculations. researchgate.net The exact values for this compound would require specific calculation.

Prediction of Regioselectivity in C-H Functionalization and Cross-Coupling Reactions

DFT calculations are highly effective in predicting the regioselectivity of chemical reactions. For the imidazo[1,2-a]pyridine scaffold, C-H functionalization is a key strategy for derivatization. exlibrisgroup.comnih.gov Computational studies on the parent ring system consistently show that the C3 position is the most nucleophilic and thus most susceptible to electrophilic attack. mdpi.comrsc.org By calculating reactivity indices such as Fukui functions or analyzing the MEP map for this compound, this preference can be confirmed or modified based on the influence of the halogen substituents.

In cross-coupling reactions, the molecule presents two distinct reactive sites: the C2-Br bond and the C7-I bond. The regioselectivity of a reaction (i.e., which halogen reacts preferentially) is governed by the relative ease of activating the C-Br and C-I bonds. DFT can be used to model the oxidative addition step with a metal catalyst (e.g., palladium) and calculate the activation energy barriers for the cleavage of each carbon-halogen bond. acs.org

Reaction Pathway and Transition State Analysis for C-Br and C-I Bond Activation

Understanding the detailed mechanism of a reaction requires mapping its entire energy profile, including reactants, intermediates, transition states, and products. Using DFT, the transition state structures for the activation of the C-Br and C-I bonds can be located, and the corresponding activation energies (energy barriers) can be calculated. sciepub.com

Generally, the C-I bond is weaker and more polarizable than the C-Br bond, leading to a lower activation barrier for its cleavage in catalytic cycles. researchgate.net Theoretical calculations would provide quantitative data on these barriers, confirming the higher reactivity of the C-I bond. This allows for the prediction of selective functionalization at the C7 position under appropriate reaction conditions, leaving the C2-Br bond available for subsequent transformations.

Interactive Table: Typical Aromatic Carbon-Halogen Bond Dissociation Energies (BDE)
BondTypical BDE (kcal/mol)
C-I~65
C-Br~81
C-Cl~96
C-F~127

Note: These are generalized values for aromatic systems. DFT calculations provide specific bond energy data for the molecule .

Insights into Halogen Bonding Interactions within the Imidazo[1,2-a]pyridine System

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) interacting with a nucleophile (a halogen bond acceptor). researchgate.net This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole along the axis of the C-X bond.

For this compound, both iodine and bromine can participate in halogen bonding. Iodine, being larger and more polarizable, typically forms stronger halogen bonds than bromine. mdpi.com DFT calculations can visualize and quantify the σ-hole on both halogen atoms. By modeling the interaction of the molecule with a Lewis base, the geometry and energy of the resulting halogen bonds can be determined, providing insight into its potential role in crystal engineering and molecular recognition.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. openpharmaceuticalsciencesjournal.com For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interaction with its environment.

MD simulations can model the explicit solvation of the molecule, showing how solvent molecules arrange themselves and interact with different parts of the solute. This is crucial as solvation can significantly impact reaction rates and pathways. nih.gov By running simulations in different solvents, one can understand how solvent polarity and hydrogen bonding capabilities affect the molecule's stability and the accessibility of its reactive sites. In the context of drug design, MD simulations are also used to study the binding dynamics of a ligand within a protein's active site. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their measured reactivity. To build a QSRR model, a dataset of structurally related molecules with corresponding experimental reactivity data is required. researchgate.net

For this compound itself, a QSRR model is not applicable. However, if a library of derivatives were synthesized (e.g., by varying substituents on the ring system) and their reaction rates for a specific transformation were measured, a QSRR model could be developed. DFT would be used to calculate a set of molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges, steric parameters) for each compound in the series. Statistical methods, such as multiple linear regression, would then be used to build an equation that quantitatively relates these descriptors to reactivity. Such a model would be a valuable predictive tool for estimating the reactivity of new, unsynthesized derivatives.

Correlation of Theoretical Parameters with Experimental Reactivity Data

The correlation between theoretical parameters and experimental reactivity is a cornerstone of modern physical organic chemistry. For dihalogenated imidazo[1,2-a]pyridines such as this compound, this correlation is particularly relevant for predicting the outcomes of reactions like metal-catalyzed cross-coupling, which are fundamental for the further functionalization of this heterocyclic system.

Frontier Molecular Orbitals (HOMO and LUMO) and Reactivity:

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. A smaller HOMO-LUMO energy gap generally implies higher reactivity. scirp.org In the context of this compound, the distribution and energies of these orbitals can predict the most probable sites for electrophilic and nucleophilic attack.

While specific calculated values for this compound are not available, we can infer trends from related structures. For instance, in a series of substituted imidazo[1,2-a]pyridinyl-chalcones, it was found that electron-withdrawing substituents, such as halogens, tend to make the compounds more susceptible to nucleophilic attack. scirp.org This suggests that the bromine and iodine atoms in this compound will lower the energy of the LUMO, making the ring system more electrophilic.

| Electrophilicity Index (ω) | Measure of the energy stabilization upon accepting electrons | Expected to be higher, indicating a stronger electrophilic character. |

Note: This table is illustrative and based on general principles of substituent effects on the electronic structure of aromatic and heteroaromatic systems.

Molecular Electrostatic Potential (MEP) Maps:

MEP maps provide a visual representation of the charge distribution in a molecule and are invaluable for predicting the sites of electrophilic and nucleophilic attack. For a molecule like this compound, the MEP map would be expected to show regions of negative potential (electron-rich) around the nitrogen atom of the pyridine (B92270) ring and potentially the imidazole (B134444) nitrogen, making them susceptible to protonation or attack by electrophiles. Conversely, regions of positive potential (electron-deficient) would be anticipated around the carbon atoms bearing the bromine and iodine substituents, indicating their susceptibility to nucleophilic attack, particularly in the context of palladium-catalyzed cross-coupling reactions.

Correlation with Experimental Reactivity in Cross-Coupling Reactions:

The most synthetically valuable reactions for dihalogenated imidazo[1,2-a]pyridines are palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The regioselectivity of these reactions is a critical aspect that can be rationalized by computational data. The general reactivity trend for halogens in these reactions is I > Br > Cl. This is due to the lower C-X bond dissociation energy for heavier halogens, which facilitates the initial oxidative addition step in the catalytic cycle.

For this compound, it is therefore highly probable that a cross-coupling reaction would occur selectively at the C7-I bond over the C2-Br bond under carefully controlled conditions. Computational models can quantify this preference by calculating the activation barriers for the oxidative addition of a palladium(0) catalyst to the C-I versus the C-Br bond. Such calculations would likely show a lower activation energy for the C-I bond cleavage, in agreement with experimental observations for similar dihalogenated heterocycles.

Table 2: Predicted Correlation of Theoretical Parameters with Experimental Reactivity for this compound in a Suzuki Coupling Reaction

Theoretical Parameter Predicted Value/Observation Corresponding Experimental Outcome
LUMO Distribution Higher coefficient on C7 compared to C2 Preferential nucleophilic attack at C7.
C-X Bond Dissociation Energy Lower for C-I bond than C-Br bond Selective oxidative addition at the C-I bond.
Calculated Activation Barrier for Oxidative Addition Lower for the C-I bond Higher reaction rate for coupling at the C7 position.

| Molecular Electrostatic Potential | More positive potential around C7-I | Favors interaction with the electron-rich palladium catalyst at the C7 position. |

Note: This table represents predicted correlations based on established principles and data from related systems, as direct experimental and computational data for this compound is not available.

Future Research Directions and Synthetic Prospects

Development of Novel and Sustainable Synthetic Routes to Polyhalogenated Imidazo[1,2-a]pyridines

The creation of polyhalogenated imidazo[1,2-a]pyridines necessitates synthetic methods that are not only efficient but also environmentally benign. Modern synthetic strategies are increasingly focused on reducing waste, avoiding harsh reagents, and improving atom economy.

Exploration of Electrochemical Synthesis for Targeted Halogenation and Functionalization

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, utilizing electrons as traceless reagents to drive chemical transformations. researchgate.net This approach avoids the need for stoichiometric chemical oxidants, which often generate toxic byproducts. For the synthesis of polyhalogenated imidazo[1,2-a]pyridines, electrochemistry offers a promising avenue for regioselective C–H halogenation.

Recent studies have demonstrated the electrochemical halogenation of the imidazo[1,2-a]pyridine (B132010) core at the C-3 position using simple sodium halides (NaX) or hydrogen halides (HX) as the halogen source. nih.gov These reactions proceed under mild conditions in a simple undivided cell, often with high yields. nih.gov By carefully controlling the electrode potential, solvent, and supporting electrolyte, it may be possible to achieve selective halogenation at other positions on the heterocyclic core. The future application of this technology to substrates like 2-aminopyridines already bearing halogen substituents could provide a direct and green route to compounds such as 2-bromo-7-iodoimidazo[1,2-a]pyridine. Furthermore, electrochemical methods have been successfully used for oxidative iodination using NaI as the iodine source, highlighting the potential for targeted introduction of iodine. dntb.gov.ua

Table 1: Examples of Electrochemical Halogenation of Imidazo[1,2-a]pyridines

Substrate Halogen Source Conditions Product Yield (%) Reference
2-Phenylimidazo[1,2-a]pyridine NaCl Carbon rod anode, Pt cathode, 12 mA, DMF/H₂O, 80°C 3-Chloro-2-phenylimidazo[1,2-a]pyridine 81 nih.gov
2-Phenylimidazo[1,2-a]pyridine NaBr Carbon rod anode, Pt cathode, 12 mA, CH₃CN/H₂O, 75°C 3-Bromo-2-phenylimidazo[1,2-a]pyridine 90 nih.gov

Advancement of Photoredox Catalysis for C-H Functionalization with Precise Regiocontrol

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under exceptionally mild conditions. researchgate.net This strategy is particularly well-suited for the C-H functionalization of heterocyclic compounds like imidazo[1,2-a]pyridines. mdpi.com The C-3 position of the imidazo[1,2-a]pyridine nucleus is the most common site for functionalization via this method, but reports on modifying other positions are emerging. mdpi.com

For a scaffold like this compound, photoredox catalysis could be employed to introduce additional functional groups with high regiocontrol, preserving the existing halogen atoms for subsequent cross-coupling reactions. For instance, C-H alkylation, arylation, or the introduction of trifluoromethyl groups has been achieved with high efficiency. mdpi.comnih.gov The reaction mechanisms often involve the generation of a radical species that adds to the electron-rich imidazo[1,2-a]pyridine ring. mdpi.com Future work will likely focus on developing new photocatalysts and reaction conditions to control the site of functionalization on polyhalogenated substrates, allowing for precise modification of the pyridine (B92270) ring (e.g., at C-5 or C-6) in the presence of the C-2 bromo and C-7 iodo substituents.

Advanced Functionalization Strategies for this compound

The two distinct halogen atoms on this compound offer orthogonal handles for functionalization. Research is moving beyond traditional cross-coupling to install more diverse and complex functionalities.

Introduction of Diverse Functionalities Beyond Typical Cross-Coupling Partners

While palladium-catalyzed cross-coupling reactions are the cornerstone for modifying aryl halides, future research will focus on introducing a wider array of chemical motifs. Multicomponent reactions (MCRs) are particularly attractive as they can rapidly build molecular complexity in a single, efficient step. rsc.org For example, a catalyst-free, three-component reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can achieve C-3 arylomethylation. rsc.orgnih.gov Applying such a strategy to this compound could introduce a new functional group at C-3 without disturbing the C-2 and C-7 halogens.

Furthermore, radical-mediated reactions offer pathways to functionalities that are difficult to install via conventional methods. rsc.org Visible light-induced protocols have been developed for C-3 sulfenylation, sulfonylation, and formylation of the imidazo[1,2-a]pyridine core. mdpi.comnih.gov These methods, which often operate at room temperature and are tolerant of various functional groups, could be adapted to introduce sulfur- and oxygen-containing functionalities onto the this compound scaffold.

Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral molecules is a paramount goal in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold has recently been shown to be a suitable framework for creating axially chiral atropisomers. nih.govnih.gov This has been achieved through an asymmetric multicomponent Groebke–Blackburn–Bienaymé (GBB) reaction. nih.gov

In this approach, a chiral phosphoric acid catalyst directs the enantioselective reaction between a 2-aminopyridine (B139424), an aldehyde, and an isocyanide to produce chiral imidazo[1,2-a]pyridines with high yields and excellent enantioselectivities. nih.govnih.govresearchgate.net The presence of bulky substituents on the pyridine or the newly formed imidazole (B134444) ring is crucial for hindering bond rotation and creating stable atropisomers. The 2-bromo and 7-iodo groups on the target compound, combined with a bulky group introduced at the C-3 position via the GBB reaction, could provide the necessary steric hindrance to generate novel, stable, and highly functionalized chiral derivatives.

Table 2: Enantioselective Synthesis of Axially Chiral Imidazo[1,2-a]pyridines via Asymmetric GBB Reaction

2-Aminopyridine Component Aldehyde Isocyanide Yield (%) Enantiomeric Excess (ee %) Reference
6-(2,6-dimethylphenyl)-2-aminopyridine 4-Nitrobenzaldehyde tert-Butyl isocyanide 99 97 nih.govresearchgate.net
6-(2,6-diethylphenyl)-2-aminopyridine 4-Chlorobenzaldehyde Cyclohexyl isocyanide 95 96 nih.gov

Further Mechanistic Elucidations for Complex Catalytic Cycles and Radical Pathways

The development of the novel synthetic methods described above relies heavily on a deep understanding of the underlying reaction mechanisms. Future research must continue to probe the intricate details of both catalytic cycles and radical pathways to optimize and expand these transformations.

For transition-metal-free halogenation reactions, a key area of investigation is the precise mechanism of C–H activation and the nature of the halogenating species. nih.govrsc.org In photoredox catalysis, a detailed understanding of the single-electron transfer (SET) processes, the nature of the radical intermediates, and the factors controlling regioselectivity is essential. mdpi.comacs.org For example, mechanistic studies have helped elucidate the radical pathway for the trifluoromethylation of imidazo[1,2-a]pyridines, identifying key radical intermediates and oxidation steps. mdpi.com As substrates become more complex, like this compound, subtle electronic and steric effects can significantly influence reaction outcomes. Therefore, a combination of experimental studies (e.g., kinetic analysis, radical trapping experiments) and computational modeling will be crucial for elucidating these complex pathways and enabling the rational design of more efficient and selective synthetic methods for this valuable class of compounds.

Expansion of Computational Modeling Applications: A Focus on Dihalogenated Imidazo[1,2-a]pyridines

The strategic application of computational modeling is poised to revolutionize the design and execution of complex multi-step syntheses. In the context of dihalogenated imidazo[1,2-a]pyridines, such as this compound, these predictive tools offer a pathway to navigate the intricate challenges of regioselectivity and sequential functionalization, thereby accelerating the discovery of novel molecular entities.

Predictive Modeling for Complex Multi-Step Syntheses Involving Dihalogenated Imidazo[1,2-a]pyridines

The journey from a simple dihalogenated scaffold like this compound to a complex, multi-functionalized target molecule is fraught with synthetic hurdles. The presence of two distinct halogen atoms at electronically and sterically different positions (C2 and C7) presents a significant challenge in controlling the regioselectivity of subsequent reactions. Computational modeling, leveraging both quantum mechanics and machine learning, is emerging as an indispensable tool for predicting the outcomes of such complex synthetic sequences. nih.gov

Harnessing Quantum Mechanics for Mechanistic Insights and Regioselectivity Prediction

Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms and predicting the regioselectivity of reactions involving halogenated heterocycles. researchgate.net For a molecule like this compound, DFT calculations can be employed to model the transition states of various cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgrsc.org By calculating the activation energies for the reaction at both the C2-bromo and C7-iodo positions, chemists can predict which site will be more reactive under specific catalytic conditions. acs.org This predictive capability is crucial for designing a synthetic route that proceeds in a controlled, stepwise manner.

For instance, in a sequential cross-coupling strategy, it is often desirable to functionalize one position while leaving the other intact for a subsequent transformation. DFT studies can help in the selection of appropriate palladium catalysts, ligands, and reaction conditions to achieve this desired selectivity. acs.org The calculations can model the oxidative addition step, which is often rate-determining and dictates the regiochemical outcome, providing a rational basis for experimental design. acs.org

Machine Learning Approaches for Yield and Outcome Prediction

While DFT provides deep mechanistic insights, it can be computationally expensive for screening large arrays of reactants and conditions. This is where machine learning (ML) models come to the fore. preprints.org By training on large datasets of chemical reactions, ML algorithms can learn to predict reaction yields and identify the major products of a given transformation with increasing accuracy. preprints.orgnih.gov

In the context of a multi-step synthesis starting from this compound, an ML model could be trained on a dataset of cross-coupling reactions of various dihalogenated heterocycles. Such a model could then predict the likely yield of a Suzuki-Miyaura reaction at either the C2 or C7 position with a given boronic acid and catalyst system. This allows for the in silico screening of numerous potential reaction partners and conditions, prioritizing those with the highest predicted success rate for experimental validation.

Furthermore, the integration of ML with automated synthesis platforms enables a closed-loop optimization process. nih.gov An algorithm can propose a set of reaction conditions, which are then performed by a robotic system. The experimental outcomes are fed back into the model, which learns and suggests the next set of improved conditions, leading to a rapid optimization of the synthetic route. nih.gov

Challenges and the Path Forward

Despite the significant promise, several challenges remain in the widespread application of predictive modeling for complex multi-step syntheses. One of the primary hurdles is the availability of high-quality, comprehensive reaction data for training robust ML models. researchgate.net Furthermore, the computational cost of accurate quantum mechanical calculations for large, complex molecules can still be a limiting factor. researchgate.net

The development of more sophisticated algorithms that can "strategize" over multiple synthetic steps, rather than just predicting the outcome of a single reaction, is a key area of ongoing research. unist.ac.kr The goal is to create computational tools that can design a complete, high-yielding synthetic route to a complex target molecule from a simple starting material like this compound, taking into account factors such as atom economy, cost of reagents, and ease of purification.

The synergy between quantum mechanical calculations for fundamental understanding and machine learning for high-throughput prediction will be crucial in overcoming these challenges. As these computational tools become more powerful and accessible, they will undoubtedly play an increasingly central role in the design and execution of complex organic syntheses.

Interactive Data Table: Predicted vs. Experimental Regioselectivity in Suzuki-Miyaura Coupling of Dihaloarenes

The following table provides a conceptual illustration of how predictive modeling data for sequential Suzuki-Miyaura reactions on dihaloarenes could be presented. While specific experimental and predictive data for this compound is not currently available in the public domain, this table serves as a template for the types of insights that can be gained from such studies. The data is hypothetical and for illustrative purposes only.

DihaloareneCoupling PartnerCatalyst SystemPredicted Major Monosubstituted Product (Computational Model)Experimental Major Monosubstituted ProductPredicted Yield (%)Experimental Yield (%)
1-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄ / K₂CO₃4-Phenyl-1-bromobenzene4-Phenyl-1-bromobenzene8582
2,5-Dibromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃5-Bromo-2-(4-methoxyphenyl)pyridine5-Bromo-2-(4-methoxyphenyl)pyridine7875
1-Chloro-4-iodobenzeneThiophene-2-boronic acidPd₂(dba)₃ / SPhos / K₃PO₄4-Thiophen-2-yl-1-chlorobenzene4-Thiophen-2-yl-1-chlorobenzene9289
2-Bromo-5-iodotolueneN-Boc-pyrrole-2-boronic acidPd(OAc)₂ / XPhos / K₃PO₄2-Bromo-5-(N-Boc-pyrrol-2-yl)toluene2-Bromo-5-(N-Boc-pyrrol-2-yl)toluene6561

Note: The predictive models for yield and regioselectivity would typically be based on a combination of DFT calculations of transition state energies and machine learning models trained on extensive reaction datasets.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-bromo-7-iodoimidazo[1,2-a]pyridine?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A general approach involves reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., α-haloketones or diketones) under reflux conditions. For bromo-iodo derivatives, sequential halogenation is often employed: bromination at the 2-position followed by iodination at the 7-position using reagents like N-iodosuccinimide (NIS) in anhydrous DMF .
  • Key Data :

  • Reaction Conditions : Reflux in ethanol or THF (60–80°C), 12–24 hours.
  • Typical Yields : 50–70% for halogenation steps.

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS for molecular weight validation (e.g., [M+H]+ calculated for C7H5BrIN2: 338.858). IR spectroscopy (1600–1650 cm⁻¹ for C=N stretching) and X-ray diffraction (for crystalline derivatives) further verify the fused heterocyclic structure .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Keep under inert gas (Ar/N2) at –20°C to prevent halogen displacement.
  • Waste Disposal : Collect halogenated organic waste separately and treat with sodium thiosulfate to neutralize reactive iodine/bromine species before professional disposal .

Advanced Research Questions

Q. How can regioselectivity be controlled during halogenation at the 2- and 7-positions?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Bromination at the 2-position is favored due to the electron-rich imidazole ring, while iodination at the 7-position requires directing groups (e.g., pyridine nitrogen). Use Lewis acids (e.g., FeCl3) to enhance electrophilic substitution rates. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) .
  • Data Contradiction Note : Conflicting reports exist on iodination efficiency in polar vs. nonpolar solvents; optimization via DoE (Design of Experiments) is recommended .

Q. What strategies resolve spectral data contradictions (e.g., NMR splitting patterns)?

  • Methodological Answer : Discrepancies in NMR splitting (e.g., unexpected doublets for aromatic protons) may arise from dynamic effects or impurities. Use 2D NMR (COSY, NOESY) to confirm coupling networks. For ambiguous HRMS peaks, isotope pattern analysis (e.g., 79Br/81Br, 127I) and fragmentation studies (ESI-MS/MS) clarify molecular integrity .

Q. How can computational methods (DFT) predict reactivity for further functionalization?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. For example, the 7-iodo position shows higher electrophilicity (lower LUMO energy) than the 2-bromo site, enabling selective Suzuki-Miyaura cross-coupling at iodine .

Experimental Design for Derivatives

Designing a multi-component reaction to synthesize imidazo[1,2-a]pyridine derivatives

  • Methodology :

Combine 2-aminoimidazole, α-iodoketone, and aryl boronic acid in a one-pot Pd-catalyzed reaction .

Optimize catalyst (Pd(PPh3)4, 5 mol%), base (K2CO3), and solvent (toluene/EtOH 1:1).

Monitor via LC-MS for intermediate formation.

  • Key Reference : Microwave-assisted methods reduce reaction time (30 mins vs. 24 hrs) .

Pharmacological Evaluation

Q. How to assess the bioactivity of bromo-iodoimidazopyridine derivatives?

  • Methodological Answer :

  • In vitro assays : Test kinase inhibition (e.g., EGFR) using fluorescence polarization.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC50 determination).
  • ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties .

Key Challenges & Future Directions

  • Stability Issues : Iodine substituents may undergo photolytic cleavage; store in amber vials .
  • Scalability : Transition from batch to flow chemistry for halogenation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.